molecular formula C6H7ClO2 B3431819 2-Chlorocyclohexane-1,3-dione CAS No. 932-23-0

2-Chlorocyclohexane-1,3-dione

Cat. No. B3431819
CAS RN: 932-23-0
M. Wt: 146.57 g/mol
InChI Key: ZJDBNSUHNOIEBS-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1,3-dione is a chemical compound with the CAS Number: 932-23-0 . Its molecular weight is 146.57 . It is usually stored at a temperature of -10 degrees . The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of 2-Chlorocyclohexane-1,3-dione and its derivatives has been accomplished through a consecutive Michael-Claisen process . The scope of different carbonyl compounds was investigated and resulted in a similar consecutive Michael-Claisen process for CDD synthesis .


Molecular Structure Analysis

The compound’s IUPAC name is 2-chloro-3-hydroxy-2-cyclohexen-1-one . The Inchi Code for the compound is 1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 . The compound’s structure is related to the cyclohexane-1,3-dione skeleton, which is a characteristic molecular fragment common for a class of natural and synthetic herbicides and drugs inhibiting 4-hydroxyphenylpyruvate deoxygenase .


Physical And Chemical Properties Analysis

The compound has a melting point of 207-208 degrees . It is a powder in its physical form .

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Cyclohexane-1,3-dione derivatives have been identified as future therapeutic agents for NSCLC . QSAR modeling, in silico ADME-Tox properties, and structure-based drug designing approaches have been used to identify the optimal scaffold for drug design .

properties

IUPAC Name

2-chlorocyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDBNSUHNOIEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307507
Record name 2-Chloro-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclohexane-1,3-dione

CAS RN

932-23-0
Record name 2-Chloro-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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